

Protocol for Assessing Ertugliflozin's Effect on Blood Pressure in Animal Models

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Compound of Interest

Compound Name: Ertugliflozin

Cat. No.: B560060

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These application notes and protocols provide a comprehensive framework for evaluating the antihypertensive effects of **ertugliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in preclinical animal models.

Introduction

Ertugliflozin is an oral SGLT2 inhibitor that lowers blood glucose by promoting urinary glucose excretion. A well-documented secondary effect of **ertugliflozin** and other SGLT2 inhibitors is a reduction in blood pressure. This effect is primarily attributed to osmotic diuresis and natriuresis, leading to a decrease in plasma volume. Understanding the preclinical antihypertensive profile of **ertugliflozin** is crucial for its development and for elucidating its cardiovascular benefits. This document outlines detailed protocols for assessing the impact of **ertugliflozin** on blood pressure in appropriate animal models of hypertension.

Signaling Pathway of Ertugliflozin-Mediated Blood Pressure Reduction

Ertugliflozin's primary mechanism for lowering blood pressure involves the inhibition of SGLT2 in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose and sodium, leading to increased urinary excretion of both (glucosuria and natriuresis). The resulting osmotic diuresis leads to a reduction in plasma volume and, consequently, a decrease

in blood pressure. The interplay with the renin-angiotensin-aldosterone system (RAAS) is complex; while the initial volume depletion might be expected to activate RAAS, studies on SGLT2 inhibitors have shown varied effects, with some indicating no significant long-term activation of the systemic RAAS.

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